molecular formula C10H19NO4 B12986970 4-(tert-Butyl) 1-ethyl L-aspartate

4-(tert-Butyl) 1-ethyl L-aspartate

Cat. No.: B12986970
M. Wt: 217.26 g/mol
InChI Key: TYNPXHMBKIYRME-ZETCQYMHSA-N
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Description

4-(tert-Butyl) 1-ethyl L-aspartate: is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol It is a derivative of L-aspartic acid, where the carboxyl group is esterified with tert-butyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl) 1-ethyl L-aspartate typically involves the esterification of L-aspartic acid. One common method is the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction proceeds at room temperature or slightly elevated temperatures (around 50°C) in the presence of alcohols such as methanol, ethanol, or propanol . The esterification process requires an excess of TMSCl to ensure complete conversion of the carboxyl groups to esters.

Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes . The flow microreactor system allows for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl) 1-ethyl L-aspartate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(tert-Butyl) 1-ethyl L-aspartate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl) 1-ethyl L-aspartate involves its interaction with specific molecular targets and pathways. As an ester derivative of L-aspartic acid, it can participate in biochemical reactions that involve amino acid metabolism. The compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of L-aspartic acid and the corresponding alcohols .

Comparison with Similar Compounds

    L-Aspartic Acid: The parent compound, which lacks the ester groups.

    tert-Butyl L-Aspartate: A similar compound with only the tert-butyl ester group.

    Ethyl L-Aspartate: A similar compound with only the ethyl ester group.

Uniqueness: 4-(tert-Butyl) 1-ethyl L-aspartate is unique due to the presence of both tert-butyl and ethyl ester groups. This dual esterification provides distinct chemical properties, such as increased lipophilicity and altered reactivity compared to its mono-esterified counterparts .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

4-O-tert-butyl 1-O-ethyl (2S)-2-aminobutanedioate

InChI

InChI=1S/C10H19NO4/c1-5-14-9(13)7(11)6-8(12)15-10(2,3)4/h7H,5-6,11H2,1-4H3/t7-/m0/s1

InChI Key

TYNPXHMBKIYRME-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(=O)OC(C)(C)C)N

Canonical SMILES

CCOC(=O)C(CC(=O)OC(C)(C)C)N

Origin of Product

United States

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